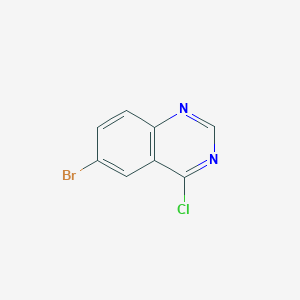

6-Bromo-4-chloroquinazoline

描述

Significance of Nitrogen Heterocycles in Pharmaceutical and Agrochemical Sciences

Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, with wide-ranging applications in numerous scientific and industrial fields. msesupplies.comopenmedicinalchemistryjournal.com These compounds, characterized by a ring structure containing at least one nitrogen atom, are fundamental to the development of new pharmaceuticals, agrochemicals, and materials. numberanalytics.comfrontiersin.org In fact, an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule drugs feature a nitrogen heterocycle. msesupplies.com Their prevalence stems from their ability to mimic natural products and metabolites, allowing them to interact with biological targets. openmedicinalchemistryjournal.comnih.gov

The versatility of nitrogen heterocycles is also evident in the agrochemical industry, where they form the structural basis for over 70% of modern crop protection agents, including fungicides, herbicides, and insecticides. msesupplies.com The continuous research into nitrogen-containing heterocycles highlights their importance in creating novel molecules with diverse biological activities. nih.gov

Quinazoline (B50416) as a Privileged Scaffold in Medicinal Chemistry

Within the vast family of nitrogen heterocycles, the quinazoline scaffold holds a "privileged" status in medicinal chemistry. mdpi.comnih.gov This refers to its molecular framework, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, which has proven to be a successful basis for the development of a wide array of therapeutic agents. mdpi.combohrium.comdntb.gov.ua The stability and synthetic accessibility of the quinazoline nucleus have made it an attractive starting point for medicinal chemists. nih.gov

The therapeutic value of quinazoline derivatives is extensive, with applications as:

Anticancer agents dntb.gov.ua

Antihypertensive drugs bohrium.com

Anti-inflammatory compounds bohrium.com

Antiviral treatments bohrium.comdntb.gov.ua

Antibacterial and antifungal medications dntb.gov.uanih.gov

Agents for neurodegenerative diseases like Alzheimer's mdpi.com

The adaptability of the quinazoline scaffold allows for the introduction of various functional groups, which can fine-tune the biological activity of the resulting molecules. mdpi.com

Overview of Halogenated Quinazoline Derivatives in Research

The introduction of halogen atoms to the quinazoline core is a common strategy in medicinal chemistry to enhance the therapeutic properties of these compounds. nih.gov Halogenation can influence a molecule's lipophilicity, which affects its ability to cross cell membranes, and can alter its binding affinity to biological targets. cymitquimica.com

Research has shown that the position of the halogen substituent on the quinazoline ring is crucial for its biological activity. For instance, structure-activity relationship studies have indicated that halogen atoms at the 6- and 8-positions of the quinazolinone ring can enhance antimicrobial activities. nih.gov Furthermore, halogenated quinazoline derivatives have been investigated for their potential as anticancer agents, with some compounds showing significant inhibitory effects against various cancer cell lines. nih.govfrontiersin.org The versatility of these halogenated building blocks is further expanded through their use in metal-catalyzed cross-coupling reactions to create more complex and potent molecules. researchgate.net

Research Context and Importance of 6-Bromo-4-chloroquinazoline

This compound is a heterocyclic aromatic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules. lookchem.com Its structure, featuring both a bromine and a chlorine atom on the quinazoline ring system, provides two reactive sites for further chemical modification. cymitquimica.comlookchem.com

The importance of this compound lies in its role as a versatile building block in several key areas:

Pharmaceutical Industry : It is a crucial precursor for the development of new drugs with potential therapeutic applications. lookchem.com The presence of the 4-chloro group makes it particularly reactive in nucleophilic substitution reactions, which is a key step in the synthesis of many kinase inhibitors.

Agrochemical Industry : It is utilized in the synthesis of pesticides and herbicides. lookchem.com

Organic Synthesis and Chemical Research : Its distinct reactivity allows for the exploration of novel chemical reactions and the creation of new organic compounds with diverse applications. lookchem.com

Derivatives of this compound have been synthesized and investigated for their potential as EGFR-TK (epidermal growth factor receptor tyrosine kinase) inhibitors, which are a target in cancer therapy. nih.gov The ability to selectively react at either the C4-chloro or the C6-bromo position makes it a valuable tool for creating libraries of compounds for drug discovery. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

6-bromo-4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJNDMNYNYLFLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588152 | |

| Record name | 6-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38267-96-8 | |

| Record name | 6-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4-chloro-quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 6 Bromo 4 Chloroquinazoline

Nucleophilic Substitution Reactions at Halogenated Positions

The quinazoline (B50416) scaffold possesses two distinct halogenated positions: a chlorine atom at the C4 position and a bromine atom at the C6 position. The reactivity of these positions towards nucleophilic aromatic substitution (SNAr) is not equivalent. The chlorine atom at the C4 position is significantly more electrophilic and, therefore, more susceptible to nucleophilic attack than the bromine atom at the C6 position. researchgate.net

This enhanced reactivity is attributed to the "α-nitrogen effect," where the adjacent nitrogen atom in the pyrimidine (B1678525) ring withdraws electron density, thereby activating the C4 position for substitution. researchgate.net Numerous studies involving dihalogenated quinazolines, such as 2,4-dichloroquinazoline (B46505) precursors, consistently demonstrate that nucleophilic substitution occurs regioselectively at the C4 position. nih.govresearchgate.net Amines, anilines, and other nucleophiles preferentially displace the C4-chloride, leaving other halogen substituents on the benzo-fused ring untouched under controlled conditions. nih.gov This selective reactivity allows for the sequential functionalization of the quinazoline core, making 6-Bromo-4-chloroquinazoline a valuable intermediate for synthesizing complex, polysubstituted derivatives.

N-Arylation Reactions of the 4-Chloroquinazoline (B184009) Moiety

The activated C4-chloro group of this compound and its derivatives is an excellent electrophilic partner for N-arylation reactions, a key method for constructing 4-anilinoquinazoline (B1210976) structures. A highly efficient, microwave-mediated, and base-free protocol has been developed for the N-arylation of 6-bromo-4-chloro-2-phenylquinazoline (B1524381). nih.govbeilstein-journals.org This method facilitates the rapid and effective coupling with a diverse range of substituted anilines and N-methylanilines. nih.gov

The reactions are typically carried out in a mixture of THF and water, affording the desired 4-anilinoquinazoline products in good to excellent yields, often within minutes. researchgate.net The protocol is compatible with anilines bearing both electron-donating and electron-withdrawing groups at various positions (ortho, meta, and para), demonstrating its broad applicability. nih.gov For instance, the reaction of 6-bromo-4-chloro-2-phenylquinazoline with various N-methylanilines and substituted anilines produced the corresponding N-arylated products in yields up to 96%. nih.gov

| Aniline (B41778) Derivative | Product | Yield (%) |

|---|---|---|

| 4-Methoxy-N-methylaniline | 6-Bromo-N-(4-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine | 63 |

| 3-Methoxy-N-methylaniline | 6-Bromo-N-(3-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine | 90 |

| N,3-Dimethylaniline | 6-Bromo-N-methyl-N-(m-tolyl)-2-phenylquinazolin-4-amine | 85 |

| 3-Chloroaniline | 6-Bromo-N-(3-chlorophenyl)-2-phenylquinazolin-4-amine | 92 |

| 4-Fluoroaniline | 6-Bromo-N-(4-fluorophenyl)-2-phenylquinazolin-4-amine | 95 |

| 4-Methoxyaniline | 6-Bromo-N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine | 96 |

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated quinazolines, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a robust method for creating Csp²–Csp² bonds. nih.gov This reaction has been successfully applied to 6-bromoquinazoline (B49647) derivatives to introduce aryl and heteroaryl substituents. nih.govnih.govresearchgate.net In these couplings, the C-Br bond at the C6 position serves as the reaction site. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, and requires a base such as potassium phosphate (B84403) or sodium carbonate. nih.govmdpi.comyonedalabs.com The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields. mdpi.com For example, the Suzuki-Miyaura coupling of 6-bromo-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one with various arylboronic acids proceeds efficiently to yield the corresponding 6-aryl derivatives. nih.gov

| Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| 6-bromo-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | Arylboronic acid | PdCl2(dcpf), K3PO4, Dioxane | 6-aryl-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one |

Sonogashira and Stille Cross-Coupling Reactions

The Sonogashira and Stille reactions provide powerful pathways for introducing alkynyl and organostannane groups, respectively, onto the quinazoline scaffold.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov Studies on the closely related 6-bromo-2,4-dichloroquinazoline (B10380) have shown that Sonogashira reactions can be highly regioselective. Mono-alkynylation occurs exclusively at the more activated C4-Cl position, demonstrating the higher reactivity of this site even in metal-catalyzed reactions under certain conditions. mdpi.com

The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Unlike the selective Sonogashira reaction, the Stille coupling of 6-bromo-2,4-dichloroquinazoline with trimethylalane in the presence of a Pd(PPh₃)₄ catalyst resulted in a mixture of products. This reaction yielded both the C4-substituted product (47%) and the C6-cross-coupled product (16%), indicating that under these conditions, both halogenated sites are reactive, though a preference for the C4 position is still observed. nih.gov

| Reaction | Coupling Partner | Catalyst System | Outcome |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI, Et3N | Selective C-C bond formation at the C4 position. |

| Stille | Trimethylalane (Organotin analogue) | Pd(PPh3)4 | Mixture of C4-substituted (major) and C6-substituted (minor) products. |

Heck Cross-Coupling Reactions

The Heck reaction is a palladium-catalyzed method for forming a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This transformation is widely applicable to aryl bromides and chlorides, making both the C6-Br and C4-Cl positions of this compound potential reaction sites. organic-chemistry.orgnih.gov The reaction typically involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org Given the general reactivity trends of aryl halides in palladium catalysis (Aryl-I > Aryl-Br > Aryl-Cl), the C6-bromo position would be expected to react preferentially over the C4-chloro position in a Heck reaction, assuming conditions that favor the standard oxidative addition mechanism. This provides a complementary strategy to reactions that favor substitution at the C4 position.

Buchwald-Hartwig Cross-Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern synthetic chemistry for the preparation of arylamines. libretexts.orgacsgcipr.org The N-arylation reactions discussed in section 3.2 are prime examples of this transformation. The reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.org

In the context of this compound, this reaction can be directed to either the C4 or C6 position depending on the substrate and reaction conditions. As demonstrated with 6-bromo-4-chloro-2-phenylquinazoline, amination can occur selectively at the highly activated C4 position. nih.gov In other systems, such as 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination at the C6-bromo position can be achieved in the presence of a heteroaryl chloride by carefully choosing the catalyst, ligand, and base, allowing for controlled, sequential functionalization. nih.gov This highlights the tunability of the Buchwald-Hartwig reaction for the selective synthesis of complex aminoquinazolines.

Regioselective Functionalization Studies of Substituted Quinazolines

The structure of this compound features two distinct halogenated positions that exhibit different chemical reactivities. This difference allows for regioselective functionalization, a critical strategy in medicinal chemistry for creating diverse molecular scaffolds. The chlorine atom at the C4 position and the bromine atom at the C6 position can be selectively targeted by different types of chemical reactions, enabling a stepwise and controlled synthesis of polysubstituted quinazolines.

The primary methods for achieving this regioselectivity involve nucleophilic aromatic substitution (SNAr) at the C4 position, followed by palladium-catalyzed cross-coupling reactions at the C6 position.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the C4 position of the quinazoline ring is highly activated and susceptible to nucleophilic aromatic substitution. mdpi.comnih.gov Theoretical studies on analogous 2,4-dichloroquinazoline systems have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and therefore more favorable for nucleophilic attack. mdpi.comnih.gov This inherent electronic property allows for selective substitution at this site, even in the presence of other halogens on the molecule.

In a typical synthetic route, this compound is reacted with a nucleophile, such as a primary amine or an aniline derivative. This reaction proceeds regioselectively to displace the C4-chloro group, leaving the C6-bromo group intact for further modification. nih.govresearchgate.net This initial substitution is a key step in building more complex molecules, such as potential kinase inhibitors. nih.gov

Table 1: Regioselective Nucleophilic Aromatic Substitution of this compound

| Reactant | Nucleophile (NH2Ar) | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Substituted Anilines | HCl, THF-iPrOH, 70 °C, 3 h | 4-(Anilino)-6-bromoquinazolines | nih.govresearchgate.net |

Palladium-Catalyzed Cross-Coupling at the C6-Position

Following the selective functionalization of the C4 position, the bromine atom at the C6 position becomes the target for subsequent transformations. The C6-Br bond is well-suited for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling. nih.govfishersci.selibretexts.org This two-step strategy provides a powerful method for introducing a wide range of aryl or heteroaryl substituents at the C6 position.

For example, the 4-anilino-6-bromoquinazoline intermediates synthesized via SNAr can undergo a Suzuki-Miyaura reaction with a boronic acid, such as 4-fluorophenylboronic acid. nih.govresearchgate.net This reaction, catalyzed by a palladium complex, selectively forms a new carbon-carbon bond at the C6 position. nih.govresearchgate.net

Table 2: Suzuki-Miyaura Cross-Coupling of 4-Substituted-6-bromoquinazolines

| Substrate | Coupling Partner | Catalyst | Base | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 4-(Halogenoanilino)-6-bromoquinazolines | 4-Fluorophenylboronic acid | PdCl2(PPh3)2 | Cs2CO3 | THF-iPrOH, 70 °C, 3 h | 6-(4-Fluorophenyl)-4-(halogenoanilino)quinazolines | nih.gov |

The regioselectivity of these reactions is highly dependent on the reaction conditions and the catalytic system used. Research on the related compound, 6-bromo-2,4-dichloroquinazoline, demonstrated that a modified Stille cross-coupling reaction using trimethylalane and a Pd(PPh₃)₄ catalyst could lead to a mixture of products. nih.gov This particular reaction yielded both the C4-substituted product (47%) and the C6 cross-coupled product (16%), highlighting that the choice of reagents is crucial in directing the functionalization to the desired position. nih.gov

Biological Activities and Pharmacological Investigations of 6 Bromo 4 Chloroquinazoline and Its Derivatives

Antineoplastic and Cytotoxic Potential

Apoptosis Induction Pathways

Derivatives of 6-bromo-4-chloroquinazoline have been identified as potent inducers of apoptosis, a critical process for eliminating cancerous cells. Mechanistic studies have shown that these compounds can trigger programmed cell death through various signaling cascades.

Certain quinazoline (B50416) derivatives have been found to induce apoptosis by downregulating the β-catenin/TCF4 signaling pathway, which is frequently overactive in many types of cancer. In other investigations, benzofuran-appended 4-aminoquinazoline hybrids, synthesized from this compound, were shown to induce apoptosis through the activation of the caspase-3 pathway. unisa.ac.za The mode of cell death was confirmed using methods such as dual Annexin V-Cy3 and SYTOX staining, which can detect the externalization of phosphatidylserine (B164497) on the cell membrane, a key indicator of apoptosis. unisa.ac.za

Furthermore, some derivatives are believed to sensitize cancer cells to other apoptosis-inducing signals, suggesting a role in overcoming resistance to treatment. google.com Studies on related compounds also demonstrated a dose-dependent increase in both early and late apoptosis in A549 lung cancer cells. The development of these compounds is often aimed at inhibiting receptor tyrosine kinases like EGFR, and their ability to induce apoptosis is a key measure of their anticancer efficacy. unisa.ac.za

Antimicrobial Activities

The quinazoline framework is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. rroij.comrroij.comcymitquimica.com

Quinazolinones and their derivatives exhibit potent and broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. rroij.comrroij.com The 4-position of the 4-chloroquinazoline (B184009) core is an activated site for nucleophilic substitution, allowing for the introduction of various functional groups to modulate antibacterial potency. rroij.comrroij.com

Research has shown that specific derivatives have significant activity. For instance, certain 6-bromo-4-aminoquinazoline derivatives displayed promising results. rroij.comrroij.com The antibacterial activity of synthesized compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

| Compound Type | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Quinazoline-urea derivative (18b) | S. aureus (Gram-positive) | ≤ 0.25 | rroij.comrroij.com |

| Sulfonyl-urea derivative (9) | S. aureus (Gram-positive) | 0.5 | rroij.comrroij.com |

| Azomethine/imino derivatives (13a, 13b) | E. coli (Gram-negative) | < 0.25 | rroij.comrroij.com |

| P. aeruginosa (Gram-negative) | 0.5 - 1.0 | rroij.comrroij.com | |

| Biphenyl inhibitor (BP-9) | S. aureus (Gram-positive) | 32 | whiterose.ac.uk |

| 6-Bromo-4-(4′-N-methylpiperazin-1′-yl)quinazoline (5a) | General Gram-negative | Activity demonstrated | rsc.org |

In addition to antibacterial properties, quinazoline derivatives have shown significant antifungal potential. rroij.comraco.cat Schiff bases that incorporate a quinazoline ring are noted for their fungicidal properties. rroij.com

A notable study involved the synthesis of a series of biquinazoline diselenide compounds derived from substituted 4-chloroquinazolines, including this compound. raco.cat These compounds were tested against a variety of plant pathogenic fungi using the mycelium growth inhibition method. The results indicated that the derivatives possessed a wide spectrum of antifungal activities. raco.cat

| Fungal Species |

|---|

| Gibberella zeae |

| Fusarium oxysporum |

| Cytospora mandshurica |

| Rhizoctonia solani |

| Thanatephorus cucumeris |

| Sclerotina sclerotiorum |

| Botrytis cinerea |

| Phytophthora infestans |

| Colletotrichum gloeosporioides |

Anti-inflammatory Effects

The quinazoline scaffold is associated with anti-inflammatory properties, and derivatives of this compound are no exception. cymitquimica.com Research indicates these compounds may act as anti-inflammatory agents by inhibiting key inflammatory pathways and reducing the production of pro-inflammatory cytokines.

A UK patent application disclosed that certain quinazoline derivatives possess both analgesic and anti-inflammatory properties. googleapis.com The general structure provided in the patent covers a range of substitutions on the quinazoline ring, highlighting the broad potential of this chemical class as anti-inflammatory agents. googleapis.com The versatility of the quinazoline core continues to make it an attractive target for the development of new anti-inflammatory drugs. researchgate.net

Analgesic Properties

Alongside anti-inflammatory effects, analgesic properties have been reported for quinazoline derivatives. researchgate.net A patent for therapeutic preparations containing specific quinazoline derivatives explicitly mentions their analgesic and anti-inflammatory activities. googleapis.com The document describes 4-anilinoquinazoline (B1210976) derivatives, which can be synthesized from precursors like this compound, for these therapeutic purposes. googleapis.com The dual action of these compounds as both analgesic and anti-inflammatory agents makes them particularly interesting candidates for further pharmacological development.

Anticonvulsant Activities

The broad biological profile of the quinazoline nucleus extends to anticonvulsant activities. rroij.comrroij.comresearchgate.net While direct studies on this compound itself for this purpose are limited in the provided context, the general class of quinazoline and quinazolinone derivatives is recognized for its potential in this area. rroij.comrroij.com For instance, the synthesis of 1,5-benzothiazepines, which have known anticonvulsant activities, can be achieved from chalcones that are structurally related to intermediates in quinazoline synthesis. unisa.ac.za This suggests that the core structure is amenable to modifications that could lead to potent anticonvulsant agents.

Antitubercular Investigations

The quinazoline nucleus is a recognized scaffold in the development of antitubercular agents. mdpi.comresearchgate.net Research into derivatives of 6-bromo-quinazoline has contributed to this area. Studies have shown that modifications on the quinazoline ring system are crucial for activity against Mycobacterium tuberculosis.

A series of benzimidazo[1,2-c]quinazoline (B3050141) derivatives were prepared and evaluated for their activity against M. tuberculosis. Among these, 2-Methyl-6-propylbenzo researchgate.netresearchgate.netimidazo[1,2-c]quinazoline was identified as a highly potent compound with a Minimum Inhibitory Concentration (MIC) value of 0.78 µg/mL. mdpi.com Another study synthesized 2-arylquinazoline benzamide (B126) derivatives, where compound N1-(5-bromo-2-chlorophenyl)-N4-(2-phenylquinazolin-4-yl)benzene-1,4-diamine showed potent and selective antimycobacterial activity with an MIC value of 4 mg/mL against the H37RV strain. arabjchem.org

Furthermore, quinazoline derivatives featuring a 6-(trifluoromethyl) group, such as 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide, have been designed as inhibitors of the essential mycobacterial enzyme DprE1. mdpi.com Derivatives of 2-Ethylthio-4-methylaminoquinazoline have also been synthesized and evaluated, confirming that the quinazoline scaffold is a potent moiety for targeting tuberculosis. mdpi.com

| Compound Name | Target/Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Methyl-6-propylbenzo researchgate.netresearchgate.netimidazo[1,2-c]quinazoline | M. tuberculosis | 0.78 µg/mL | mdpi.com |

| 6-Propylbenzo researchgate.netresearchgate.netimidazo[1,2-c]quinazoline | M. tuberculosis | 12.5 µg/mL | mdpi.com |

| N1-(5-bromo-2-chlorophenyl)-N4-(2-phenylquinazolin-4-yl)benzene-1,4-diamine | M. tuberculosis H37RV | 4 mg/mL | arabjchem.org |

Antiviral Properties

The 6-bromoquinazoline (B49647) scaffold has been utilized in the synthesis of compounds with significant antiviral activities against a range of viruses.

In the search for anti-HIV agents, a series of 6-bromo/6,8-dibromo, N-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzenesulphonamides were developed. The compound 6-Bromo-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulphonamide (SPB) demonstrated the ability to inhibit the replication of HIV-1(IIIB) with a 50% inhibitory concentration (IC50) of 120 µg/mL in acutely infected MT-4 cells. tsijournals.com

Derivatives of 6-bromo-4-alkylthioquinazoline have been synthesized and found to exhibit good activity against the Tobacco Mosaic Virus (TMV). nih.gov In a broader study on quinazoline derivatives as non-nucleoside inhibitors of Bovine Viral Diarrhea Virus (BVDV), which is a surrogate model for Hepatitis C virus, several potent compounds were identified. nih.gov Starting from a 2-phenylquinazolin-4-amine (B85525) lead, derivatives were optimized, with compound 2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol showing an EC50 of 1.7 ± 0.4 µM. nih.gov General studies have also noted the potential of 2,4-disubstituted quinazoline derivatives as anti-influenza agents. mdpi.com

| Compound Name | Virus | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 6-Bromo-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulphonamide (SPB) | HIV-1 (IIIB) | 120 µg/mL (IC50) | tsijournals.com |

| 2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol | BVDV | 1.7 ± 0.4 µM (EC50) | nih.gov |

| N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine | BVDV | 9.7 ± 0.5 µM (EC50) | nih.gov |

| 4-Thioquinazoline derivative M2 | TMV | 138.1 µg/mL (EC50) | nih.gov |

| 4-Thioquinazoline derivative M6 | TMV | 154.8 µg/mL (EC50) | nih.gov |

Antimalarial Studies

Quinazoline derivatives have been investigated as antimalarial agents, with some research focusing on structures that can be derived from this compound. researchgate.netedu.krd A series of 4-carboxamido- and 4-alkoxy-2-trichloromethyl quinazolines were synthesized and evaluated for their in vitro antiplasmodial activity against the chloroquine-resistant K1 strain of Plasmodium falciparum. nih.gov

Within this series, several compounds demonstrated noteworthy efficacy. For instance, N-(4-fluorobenzyl)-2-(trichloromethyl)quinazolin-4-amine showed an EC50 of 0.4 µM. nih.gov The study also included a bromo-substituted benzamide derivative, 4-Bromo-N-(2-Trichloromethylquinazolin-4-yl)benzamide, which was synthesized as part of the investigation into structure-activity relationships. nih.gov Other research has noted that 2,3-substituted quinazolin-4(3H)-one derivatives based on the structure of the natural alkaloid febrifugine (B1672321) exhibited antimalarial activities against Plasmodium berghei in mice. researchgate.netedu.krd

| Compound Name | Target/Strain | Activity (EC50) | Cytotoxicity (CC50, HepG2) | Reference |

|---|---|---|---|---|

| N-(4-fluorobenzyl)-2-(trichloromethyl)quinazolin-4-amine | P. falciparum K1 | 0.4 µM | 10 µM | nih.gov |

| N-(4-chlorobenzyl)-2-(trichloromethyl)quinazolin-4-amine | P. falciparum K1 | 0.5 µM | 10 µM | nih.gov |

| 4-Bromo-N-(2-Trichloromethylquinazolin-4-yl)benzamide | P. falciparum K1 | 4.1 µM | > 125 µM | nih.gov |

Other Pharmacological Applications

The quinazoline core is present in known antihypertensive agents, and research has continued to explore new derivatives for this purpose. researchgate.netijpcbs.com Studies have indicated that fusing a tetrazole ring to the quinazoline framework can yield compounds with antihypertensive properties. edu.krdsemanticscholar.org These tetrazolo[1,5-c]quinazolines can be synthesized from 6-bromo-4-chloro-2-styrylquinazoline precursors. semanticscholar.org While specific antihypertensive data for this compound derivatives is not detailed in the available literature, the general class of quinazolines is recognized for its potential in developing agents for managing hypertension. researchgate.netijpcbs.com

The broad therapeutic potential of the quinazoline scaffold includes investigations into its antidiabetic properties. mdpi.com Reviews of the biological activities of quinazoline derivatives consistently list antidiabetic potential as one of the many pharmacological applications being explored for this class of compounds. mdpi.comnih.gov However, specific studies focusing on the synthesis and evaluation of derivatives from this compound for antidiabetic activity are not extensively detailed in the surveyed literature.

Several studies have investigated the antioxidant potential of quinazoline derivatives, with interesting findings related to halogenated compounds. Research has shown that brominated quinazolin-4-(3H)-ones can exhibit better antioxidant activity than their unsubstituted counterparts. researchgate.net For example, 6,8-Dibromo-2-phenyl-3-(4-phenylthiazol-2-yl)-quinazolin-4(3H)-one was reported to have the highest scavenger activity in one study. researchgate.net

Another series of quinazoline analogs, including (14E)-N-((H-indolo[1,2-c]quinazolin-12-yl)methylene)-4-nitrobenzenamine and its fluoro derivative, were found to have significant antioxidant activity. mdpi.com Thiazoloquinazoline derivatives have also been noted for their antioxidant properties. edu.krd

| Compound Name | Activity (IC50) | Reference |

|---|---|---|

| (14E)-N-((H-indolo[1,2-c]quinazolin-12-yl)methylene)-4-nitrobenzenamine | 18.78 ± 1.86 µg/mL | mdpi.com |

| Fluoro derivative of (14E)-N-((H-indolo[1,2-c]quinazolin-12-yl)methylene)-4-nitrobenzenamine | 16.84 ± 2.60 µg/mL | mdpi.com |

Anticoccidial Activity (e.g., as Intermediate for Halofuginone (B1684669) Hydrobromide)

This compound is a crucial, though indirect, precursor in the synthesis of Halofuginone hydrobromide, a quinazolinone alkaloid derivative recognized for its potent anticoccidial activity. researchgate.netfcad.com Halofuginone is widely used in veterinary medicine to control coccidiosis, a parasitic disease caused by Eimeria protozoa in poultry. researchgate.netresearchgate.net

The synthesis of Halofuginone typically involves the preparation of a key intermediate, 7-bromo-6-chloro-4(3H)-quinazolinone. researchgate.netfcad.comgoogle.com While not identical to this compound, the synthesis pathways for these halogenated quinazolines are closely related and highlight the importance of this chemical family in accessing the final active compound. For instance, one method describes the preparation of 7-bromo-6-chloro-4(3H)-quinazolinone from m-chlorotoluene. researchgate.netresearchgate.net Another patented method discloses its synthesis from 2,4-dibromo-5-chlorobenzoic acid and formamidine (B1211174) acetate (B1210297). google.com This quinazolinone intermediate is then subjected to a multi-step reaction sequence to yield halofuginone. researchgate.net

The resulting compound, Halofuginone hydrobromide, has demonstrated significant efficacy against coccidiosis. Studies have shown that diets supplemented with synthesized halofuginone can lead to a marked reduction in mortality, weight loss, fecal oocyst excretion, and gut pathology in chickens infected with Eimeria tenella. researchgate.net Halofuginone is a synthetic derivative of febrifugine, a natural product isolated from the Chinese herb Dichroa febrifuga. fcad.comresearchgate.net It is also an inhibitor of collagen type I gene expression and is being investigated for its potential in treating fibrotic conditions and cancer. fcad.com

Table 1: Synthesis Intermediates for Halofuginone Hydrobromide

| Starting Material / Intermediate | Role in Synthesis | Reference |

|---|---|---|

| m-Chlorotoluene | Starting material for a cost-effective synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. | researchgate.netresearchgate.net |

| 2,4-Dibromo-5-chlorobenzoic acid | Raw material for a one-step reaction to prepare 7-bromo-6-chloro-4(3H)-quinazolinone. | google.com |

| 7-bromo-6-chloroquinazolin-4(3H)-one | A key intermediate for the synthesis of Halofuginone hydrobromide. | researchgate.netfcad.comchemicalbook.com |

Inhibition of Thymidylate Synthase and Poly-(ADP-ribose) Polymerase (PARP)

Derivatives of the quinazoline scaffold are known to be effective inhibitors of key enzymes involved in cancer progression, such as thymidylate synthase (TS) and poly-(ADP-ribose) polymerase (PARP). researchgate.net

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is a critical enzyme in the de novo synthesis of thymidine, a nucleotide required for DNA replication. Its inhibition is a well-established strategy in cancer chemotherapy. Research into quinazoline-based antifolates has identified potent TS inhibitors. lookchem.com For example, a series of N¹⁰-propargylquinazoline antifolates were synthesized and tested as inhibitors of L1210 thymidylate synthase. lookchem.com While this specific study started from 6-(bromomethyl)-2-chloro-3,4-dihydro-4-oxoquinazoline, the core structure is highly relevant to derivatives of this compound. The research demonstrated that modifications at the C2 position could significantly enhance enzyme inhibition and cytotoxicity against cancer cells. lookchem.com The versatility of the 4-chloro position on the quinazoline ring allows for the introduction of various functional groups, leading to the development of potent enzyme inhibitors. rroij.com

Poly-(ADP-ribose) Polymerase (PARP) Inhibition: PARP is a family of enzymes crucial for DNA repair. Inhibiting PARP in cancers with specific DNA repair defects (like those with BRCA mutations) can lead to synthetic lethality and tumor cell death. The quinazoline framework has been identified as a viable scaffold for developing PARP inhibitors. researchgate.net The ability to functionalize the 6-bromo position of this compound, often through palladium-catalyzed cross-coupling reactions, allows for the creation of diverse libraries of compounds that can be screened for PARP inhibitory activity. rroij.comrroij.com

Table 2: Enzyme Inhibition by Quinazoline Derivatives

| Enzyme Target | Quinazoline Scaffold Role | Example Derivative Class | Reference |

|---|---|---|---|

| Thymidylate Synthase (TS) | Core structure for antifolate inhibitors. | N¹⁰-propargylquinazoline antifolates | lookchem.com |

CDK5 Targeting and Neurological Disease Relevance

Cyclin-dependent kinase 5 (CDK5) is a protein kinase that plays a significant role in normal neuronal development and function. However, its hyperactivation is implicated in the pathology of several neurodegenerative disorders, including Alzheimer's and Parkinson's disease, as well as in some cancers like glioblastoma. frontiersin.orgnih.govnih.gov This makes CDK5 an attractive therapeutic target.

Recent research has identified a family of quinazolinone derivatives as inhibitors of CDK5. frontiersin.org A screening effort identified these compounds as capable of targeting CDK5 at a site distinct from the ATP-binding pocket, representing a novel inhibitory mechanism. frontiersin.org This is significant because many existing kinase inhibitors target the highly conserved ATP pocket, which can lead to off-target effects.

The synthesis of potential kinase inhibitors often utilizes this compound as a starting block. A patent for small molecule inhibitors of various kinases, including those involved in neurological diseases, describes the use of this compound in Suzuki coupling reactions to generate more complex derivatives. google.com These derivatives are designed to function as inhibitors of kinases like DYRK1A and CLK, which are relevant to Alzheimer's disease. google.com The adenosine (B11128) A2A receptor, another target for neurodegenerative diseases, has also been targeted by antagonists based on a 2-aminoquinazoline (B112073) scaffold, with a lead compound being 6-bromo-4-(furan-2-yl)quinazolin-2-amine. researchgate.net The established role of CDK5 in the function of neurons, astrocytes, and the endothelium further underscores the therapeutic potential of targeting this kinase to preserve the integrity of the neurovascular unit in diseases like Alzheimer's. nih.gov

Table 3: this compound Derivatives in Neurological Disease Research

| Target | Disease Relevance | Role of Quinazoline Derivative | Reference |

|---|---|---|---|

| Cyclin-Dependent Kinase 5 (CDK5) | Alzheimer's Disease, Parkinson's Disease, Glioblastoma | Allosteric inhibition of kinase activity. | frontiersin.org |

| DYRK/CLK Kinases | Alzheimer's Disease, Down Syndrome | Inhibition of kinases involved in WNT signaling. | google.com |

Structure Activity Relationship Sar Studies on 6 Bromo 4 Chloroquinazoline Derivatives

Influence of Halogen Substituents on Lipophilicity and Interaction with Biological Targets

Halogen substituents, such as the bromine at C6 and chlorine at C4 in the parent compound, significantly influence the lipophilicity of quinazoline (B50416) derivatives, a key factor in their ability to cross biological membranes and interact with target proteins. The introduction of halogen atoms generally increases a molecule's lipophilicity, which can enhance its binding to hydrophobic pockets within biological targets like enzymes or receptors.

Studies on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives have shown that the presence of halogen atoms in the benzene (B151609) ring can increase the interactions between these compounds and human serum albumin (HSA). researchgate.net This interaction is critical as HSA is the most abundant protein in the circulatory system, and binding affinity can affect the distribution and lifespan of a drug. mdpi.com The binding affinity was observed to increase with the atomic number of the halogen, suggesting that heavier halogens like bromine and iodine can form stronger interactions. researchgate.net

Furthermore, the strategic placement of halogens is vital for specific biological activities. The presence of a halogen atom at the 6th and 8th positions of the quinazolinone ring has been shown to improve antimicrobial activities. nih.gov In the context of anticancer agents, electron-withdrawing groups such as chloro and bromo on the 4-anilino moiety are advantageous for antiproliferative activity. mdpi.com Specifically, 3-bromo substituted quinazoline molecules have demonstrated potent activity, underscoring the positive contribution of halogenation to the pharmacological profile. mdpi.com

Table 1: Effect of Halogen Substitution on Biological Interactions

| Compound Class | Halogen Position | Observed Effect on Biological Interaction |

|---|---|---|

| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-ones | Benzene Ring | Increased binding affinity to Human Serum Albumin (HSA). researchgate.net |

| Quinazolinone Derivatives | C6 and C8 | Improvement in antimicrobial activities. nih.gov |

Effects of Substitutions at C2 and C6 Positions on Antiproliferative Action

Substitutions at the C2 and C6 positions of the quinazoline ring are critical determinants of antiproliferative activity. The presence of a bromine atom at the C6 position, as seen in 6-bromo-4-chloroquinazoline, is a key structural feature that has been linked to enhanced anticancer effects.

Research has explicitly shown that combining an aryl group at the C2 position with a bromo substituent at C6 increases the antiproliferative action of 4-anilinoquinazolines. nih.gov This highlights a synergistic effect between these two positions in modulating cytotoxicity. For instance, a series of 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized and evaluated for their in-vitro cytotoxicity. One compound, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine, was found to be particularly potent against the MCF-7 breast cancer cell line and showed significant EGFR inhibition. mdpi.com

Further SAR studies reveal that small lipophilic groups at the C2 position and an electron-releasing fragment at the C6 position can enhance activity against tubulin polymerization. nih.gov Conversely, placing a nitro group at the C6 position has also been found to increase activity in other contexts. nih.gov The nature of the substituent at C6 also influences selectivity for specific targets. For example, in a series of novel quinazoline derivatives, the substituents at C6, along with the aniline (B41778) moiety at C4, were found to determine the selectivity for HER2 over EGFR, which is a crucial aspect in developing targeted cancer therapies. nih.gov

Table 2: Influence of C2 and C6 Substitutions on Antiproliferative Activity

| C2 Substituent | C6 Substituent | Target/Activity |

|---|---|---|

| Aryl group | Bromo | Increased general antiproliferative action. nih.gov |

| Pyridin-3-yl | Bromo | Potent against MCF-7 (breast cancer); EGFR inhibition. mdpi.com |

| Small lipophilic groups | Electron-releasing fragment | Enhanced tubulin polymerization inhibition. nih.gov |

Role of Substituents at C2, C3, C4, C6, and C8 on Antimicrobial Efficacy

The antimicrobial efficacy of quinazoline derivatives is highly dependent on the substitution pattern across the entire heterocyclic system. Comprehensive SAR studies have identified key positions—C2, C3, C4, C6, and C8—where modifications significantly impact antibacterial and antifungal properties. nih.gov

The presence of a halogen atom, such as bromine, at the C6 and C8 positions is a recurring theme for enhanced antimicrobial activity. nih.gov The C4 position is also critical, with substitutions, particularly with an amine or substituted amine, being crucial for improving antimicrobial effects. nih.govnih.gov Modifications at this position in a series of 2-substituted quinazolines predominantly led to less active antibacterial agents, indicating a strict requirement for the substituent type. acs.org

At the C2 position, the introduction of methyl, amine, or thiol groups is considered essential for antimicrobial action. nih.gov Furthermore, having a substituted aromatic ring at the C3 position is also a key determinant of activity. nih.gov The interplay between these positions is complex; for example, the removal of methoxy (B1213986) substituents at the C6 and C7 positions was found to reduce antibacterial potency, demonstrating that even seemingly minor changes can have a significant impact. acs.org

Table 3: Key Substitutions for Antimicrobial Efficacy of Quinazoline Derivatives

| Position | Favorable Substituent(s) | Effect |

|---|---|---|

| C2 | Methyl, amine, or thiol groups | Essential for antimicrobial activity. nih.gov |

| C3 | Substituted aromatic ring | Essential for antimicrobial activity. nih.gov |

| C4 | Amine or substituted amine | Improves antimicrobial activity. nih.govnih.gov |

| C6 | Halogen atom (e.g., Bromo) | Improves antimicrobial activity. nih.govnih.gov |

Electronic Effects of Substituents on the Quinazoline Ring System

The electronic properties of substituents on the quinazoline ring system fundamentally dictate the molecule's reactivity and its interactions with biological macromolecules. The properties of substituted quinazolines are largely dependent on the nature of the substituents and their location on either the pyrimidine (B1678525) or benzene portion of the scaffold. scispace.com

The two nitrogen atoms in the quinazoline ring are not equivalent, leading to a marked polarization of the 3,4-double bond. scispace.com Substituents at the C2 position can modulate this polarity. A study on 2-substituted quinazolines found that the covalent hydration of the 3,4-double bond was influenced by the electronic effect of the C2-substituent in the order of +I > +M > –I. rsc.org This demonstrates that both inductive (+/-I) and mesomeric (+/-M) effects of the substituent directly impact the chemical properties of the pyrimidine ring.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can have differing impacts depending on their position and the reaction context. For instance, in one study, both EDGs and EWGs on an aryl ring at the C2 position of quinazoline-3-oxides had only a slight effect on a specific coupling reaction. chim.it In contrast, a strong EWG like a nitro group retarded the reaction. chim.it Theoretical studies using density functional theory (DFT) have also been employed to investigate how EDGs (like -NH2) and EWGs (like -CN) systematically alter the electronic and spectral properties of the quinazoline core. acs.org

Structural Modifications and their Correlation with Specific Pharmacological Profiles

Strategic structural modifications of the this compound core have led to the development of derivatives with highly specific pharmacological profiles, ranging from anticancer to anti-inflammatory agents. The correlation between a specific substitution pattern and a particular biological activity is a cornerstone of medicinal chemistry.

Anticancer Activity:

HER2/EGFR Inhibition: The selectivity for inhibiting HER2 over EGFR, both crucial targets in cancer therapy, can be tuned by modifying the aniline moiety at C4 and the substituents at C6. nih.gov

Tubulin Polymerization Inhibition: A quinazoline moiety substituted at C4 with an aminophenyl group is a key requirement for tubulin polymerization inhibition. nih.gov This activity can be enhanced by placing small lipophilic groups at C2 and electron-releasing fragments at C5 and/or C6. nih.gov

PARP Inhibition: For Poly(ADP-ribose) polymerase (PARP) inhibition, a 4-one or 2,4-dione scaffold is required. Activity is favored by small alkyl or aromatic groups at the N1 position and electron-donating groups at the C2 position. nih.gov

Antimicrobial Activity:

As detailed in section 5.3, a combination of halogens at C6/C8, specific groups at C2, a substituted aromatic ring at C3, and an amine at C4 correlates strongly with improved antimicrobial efficacy. nih.gov

Anti-inflammatory Activity:

Specific structural motifs have been linked to anti-inflammatory properties. For example, the derivative N-(4-fluorophenyl)quinazolin-4-amine was identified as a potent anti-inflammatory agent, highlighting the importance of the 4-anilino substitution for this particular pharmacological profile. mdpi.com

This targeted approach allows for the fine-tuning of molecular properties to achieve a desired therapeutic effect, demonstrating the versatility of the quinazoline scaffold in drug discovery.

Computational and Biophysical Studies on 6 Bromo 4 Chloroquinazoline and Its Ligands

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely employed to understand the binding modes of quinazoline (B50416) derivatives within the active sites of biological targets, particularly protein kinases.

Research has shown that derivatives synthesized from 6-bromo-4-chloroquinazoline are effective inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR), cdc2-like kinases (Clk), and Phosphoinositide 3-kinase (PI3K). Docking studies have been crucial in elucidating how these molecules bind to the ATP-binding site of these enzymes.

For instance, docking of 4-anilino-6-bromoquinazoline derivatives into the ATP binding site of EGFR revealed that these compounds bind effectively to the active site. mdpi.com Similarly, docking studies of 6-arylquinazolin-4-amines, synthesized from this compound, provided evidence that their inhibitory action on Clk4 is a result of binding at the kinase hinge region. nih.gov In another study, docking simulations of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives, also originating from the this compound core, suggested that the formation of three key hydrogen bonds with PI3Kδ may account for their potent inhibition. researchgate.net

Docking scores, which estimate the binding affinity, are often used to rank potential inhibitors. For example, in a study on MEK5 kinase inhibitors, a derivative (analog 34c) synthesized from this compound showed a docking score of -11.09 kcal/mol in a MEK5 homology model. duq.edu Another derivative designed as a PI3Kδ inhibitor (analog 45c) exhibited a docking score of -12.14 kcal/mol. duq.edu A separate study on cytotoxic 6-bromo quinazoline derivatives reported binding energies of -6.7 kcal/mol for the most potent compound (8a) against EGFR. researchgate.netnih.gov

The following table summarizes representative molecular docking findings for derivatives of this compound:

Table 1: Molecular Docking Results for this compound Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Energy/Score | Source(s) |

|---|---|---|---|---|

| 4-Anilino-6-bromoquinazolines | EGFR | Met769 | Not specified | mdpi.com |

| 6-Arylquinazolin-4-amines | Clk4 | Phe239 (gatekeeper) | Not specified | nih.gov |

| 4-(Piperid-3-yl)amino-6-pyridylquinazolines | PI3Kδ | Not specified | Not specified | researchgate.net |

| 3-Substituted phenyl quinazolinones | EGFR | Asp831, Thr830, Phe699, Leu820, Leu694, Val702 | Not specified | nih.gov |

| 6-Bromo-2-mercapto-3-phenylquinazolin-4-ones | EGFR | Not specified | -6.7 kcal/mol (for compound 8a) | researchgate.netnih.gov |

| MEK5 Inhibitor Analog (34c) | MEK5 | Not specified | -11.09 kcal/mol | duq.edu |

These docking studies consistently demonstrate that the quinazoline core acts as a scaffold, positioning various substituents to form critical interactions, such as hydrogen bonds with the hinge region and hydrophobic interactions within the ATP pocket, thereby explaining their inhibitory mechanism. nih.govnih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the conformational changes of the complex over time.

MD simulations have been performed on potent analogues derived from the 6-bromoquinazoline (B49647) scaffold to assess their binding stability within the target's active site. researchgate.netnih.gov Key metrics calculated from these simulations include the Root-Mean-Square Deviation (RMSD) and the Radius of Gyration (Rg). A stable RMSD profile over the simulation time suggests that the ligand remains securely bound in its initial docked pose, indicating a stable interaction. researchgate.netnih.gov

In a study comparing a potent quinazolinone analogue with a less active one, MD simulations showed that the more potent compound maintained a lower and more stable RMSD and Rg, and formed more interactions with the active site residues of the EGFR enzyme. researchgate.netnih.gov This indicates greater binding stability, which correlates with its higher biological activity. researchgate.netnih.gov Specifically, the conformational stability was assessed by calculating the RMSD of the backbone atoms of each frame relative to the first frame of the simulation. researchgate.net The potent compound 8a, derived from a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one series, demonstrated good binding stability in such simulations. researchgate.net

The following table summarizes the key outputs from MD simulations on these derivatives.

Table 2: Molecular Dynamics Simulation Parameters for Quinazoline Derivatives

| Derivative | Target Protein | Key Findings | Stability Metrics | Source(s) |

|---|---|---|---|---|

| Potent 3-substituted phenyl quinazolinone | EGFR | Well-binding stability, more interactions with active site residues compared to less active analogue. | Lower RMSD, Lower Rg | nih.gov |

These dynamic studies are essential for validating the initial docking poses and for refining the design of next-generation inhibitors with improved binding characteristics.

In-Silico Interaction Analyses with Biological Macromolecules (e.g., Kinases)

In-silico interaction analysis provides a detailed examination of the non-covalent interactions between a ligand and its biological target. For derivatives of this compound, these analyses have been fundamental in understanding their mechanism of action as kinase inhibitors.

Studies have focused on identifying specific interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking, which anchor the inhibitors in the ATP-binding pocket of kinases like EGFR, HER2, and VEGFR-2. mdpi.comnih.govcu.edu.eg For example, in derivatives of 4-anilino-6-bromoquinazolines, the fluorine atom on a substituted phenyl ring was found to form a hydrogen bond with the backbone NH of Met769 in the EGFR active site. mdpi.comunisa.ac.za In another series of compounds, the hydrazine (B178648) moiety was observed forming hydrogen bonds with Asp831 and Thr830 in the EGFR binding site. nih.gov

The quinazoline ring itself often participates in hydrophobic interactions with key leucine (B10760876) and valine residues (e.g., Leu820, Leu694, Val702) in the active site. nih.gov Furthermore, substituted phenyl groups attached to the quinazoline scaffold can engage in pi-pi and pi-anion interactions with residues like Phe699 and Asp831. nih.gov

The table below details specific interactions identified through in-silico analyses for various quinazoline derivatives.

Table 3: In-Silico Interaction Analysis of this compound Derivatives with Kinases

| Derivative Class | Target Kinase | Interacting Ligand Moiety | Interacting Protein Residue(s) | Type of Interaction | Source(s) |

|---|---|---|---|---|---|

| 4-Anilino-6-bromoquinazolines | EGFR | Fluorine on phenyl ring | Met769 (backbone NH) | Hydrogen Bond | mdpi.comunisa.ac.za |

| 3-Substituted phenyl quinazolinones | EGFR | Hydrazine moiety | Asp831, Thr830 | Hydrogen Bonds | nih.gov |

| 3-Substituted phenyl quinazolinones | EGFR | Substituted phenyl moiety | Phe699, Asp831 | Pi-Pi, Pi-Anion | nih.gov |

| 3-Substituted phenyl quinazolinones | EGFR | Quinazoline ring | Leu820, Leu694, Val702 | Hydrophobic | nih.gov |

These detailed interaction maps are invaluable for structure-activity relationship (SAR) studies. For instance, understanding that a substituent at a particular position forms a critical hydrogen bond allows medicinal chemists to protect that interaction while modifying other parts of the molecule to improve properties like solubility or selectivity. nih.gov

X-ray Crystallography for Precise Structural Elucidation of Quinazoline Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule. While no crystal structures of this compound itself were found in the searched literature, the technique has been applied to its derivatives to unequivocally confirm their synthesized structures. unisa.ac.za This experimental validation is crucial, as it complements and confirms the theoretical models generated by computational methods.

The structural characterization of synthesized compounds using techniques including NMR, mass spectrometry, and single-crystal X-ray diffraction provides definitive proof of their chemical identity and stereochemistry. unisa.ac.zarsc.org For example, the structure of 6-bromoquinazolin-4(3H)-one, a direct precursor synthesized from 5-bromoanthranilic acid, has been characterized, confirming the core structure before its chlorination to this compound. rsc.org

Although direct crystallographic data of a ligand-protein complex involving a this compound derivative was not prominently featured in the provided results, the structural elucidation of the derivatives themselves is a critical step in the drug discovery pipeline. It ensures that the compounds subjected to biological and computational evaluation are well-characterized, lending higher confidence to the subsequent SAR and modeling results. The use of X-ray crystallography has been mentioned in the context of confirming the binding of other inhibitor types, underscoring its importance in structural biology. duq.edu

Applications of 6 Bromo 4 Chloroquinazoline Beyond Medicinal Chemistry

Role as Versatile Chemical Building Blocks in Organic Synthesis

6-Bromo-4-chloroquinazoline is widely employed as a versatile intermediate or building block in the synthesis of a diverse range of more complex organic compounds. lookchem.comottokemi.com Its utility stems from the differential reactivity of its two halogen-substituted positions. The chlorine atom at the C4 position is part of an activated center, making it particularly susceptible to nucleophilic substitution reactions. rroij.com This allows for the straightforward introduction of various functional groups.

Furthermore, both the C4-chloro and C6-bromo bonds can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. rroij.com This dual reactivity enables the programmed and regioselective construction of complex molecular architectures. For instance, the C4-chloro position can be selectively targeted first in nucleophilic substitutions or cross-coupling, followed by a subsequent cross-coupling reaction at the C6-bromo position to build poly-substituted quinazoline (B50416) systems. mdpi.com

Common synthetic transformations involving this compound are detailed below.

| Reaction Type | Typical Reagents | Resulting Structure/Modification | Reference |

| Nucleophilic Substitution (Amination) | Primary or secondary amines | Introduction of an amino group at the C4 position, forming 4-aminoquinazoline derivatives. | mdpi.combeilstein-journals.org |

| Suzuki-Miyaura Cross-Coupling | Arylboronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Formation of a new carbon-carbon bond by attaching an aryl group at the C4 or C6 position. | rroij.com |

| Sonogashira Cross-Coupling | Terminal alkynes, Palladium-copper iodide catalyst | Formation of a new carbon-carbon bond by attaching an alkynyl group, creating 4-alkynylquinazolines. | rroij.commdpi.com |

| Chlorination | Phosphorus oxychloride (POCl₃) | Used in the synthesis of the title compound from its 6-bromoquinazolin-4(3H)-one precursor. | rroij.commdpi.com |

This table summarizes common synthetic reactions where this compound is a key starting material.

Utility as Key Reagents in Broader Chemical Research

As a direct consequence of its function as a building block, this compound serves as a key reagent in broader chemical research. ottokemi.comottokemi.com Its predictable reactivity allows chemists to synthesize libraries of novel quinazoline-based compounds to investigate structure-activity relationships or to develop new chemical entities with specific properties. nih.gov

The synthesis of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines, for example, starts from substrates like 6-bromo-4-chloro-2-phenylquinazoline (B1524381). beilstein-journals.orgnih.gov The development of efficient, microwave-mediated N-arylation protocols using this reagent allows for the rapid generation of diverse molecules. beilstein-journals.org Research has demonstrated that the C4-Cl bond is generally more reactive in metal-catalyzed cross-coupling reactions than the Csp2-Br bond, a factor that chemists can exploit for selective synthesis. mdpi.com This controlled, stepwise functionalization is crucial for creating complex target molecules in a predictable manner.

Potential Contributions to Agrochemical Development

The quinazoline scaffold is not only relevant in pharmaceuticals but also in the agrochemical sector. lookchem.com Derivatives of this compound are investigated as potential active ingredients in products designed for crop protection. The core structure can be modified to create compounds with fungicidal or herbicidal properties.

A notable example is the documented antifungal activity of 6-bromo-4-ethoxyethylthio quinazoline, a derivative synthesized from the parent compound. researchgate.net This derivative has shown significant efficacy against a range of plant pathogenic fungi. researchgate.net Studies on its mechanism of action against Gibberella zeae revealed that the compound interfered with key cellular components and processes, including reducing sugar, chitosan, and soluble protein content, and inhibiting chitinase (B1577495) activity. researchgate.net

The following table details the antifungal bioactivity of this quinazoline derivative against various plant pathogens.

| Pathogenic Fungus | EC₅₀ (μg/mL) | Reference |

| Gibberella zeae | 17.47 | researchgate.net |

| Fusarium oxysporum | 70.79 | researchgate.net |

| Botrytis cinerea | 34.62 | researchgate.net |

| Sclerotinia sclerotiorum | 47.93 | researchgate.net |

| Rhizoctonia solani | 25.01 | researchgate.net |

This table presents the half maximal effective concentration (EC₅₀) values for 6-bromo-4-ethoxyethylthio quinazoline against several plant pathogenic fungi, as reported by the mycelial growth rate method.

Considerations for Luminescent Material Applications

Functionalized quinazoline derivatives have garnered significant attention for their potential use in optoelectronic materials, including organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net The development of these materials often relies on creating extended π-conjugated systems, which can be achieved through synthetic methods like the Sonogashira and Suzuki-Miyaura cross-coupling reactions. researchgate.net

This compound is an ideal precursor for such materials. Its reactive halogen sites allow for the strategic attachment of chromophoric or electronically active groups, such as carbazole, triphenylamine, or arylvinyl moieties. researchgate.net These modifications are crucial for tuning the photophysical properties of the final molecule, such as its emission wavelength and fluorescence intensity. researchgate.netresearchgate.net For example, attaching electron-donating groups to the quinazoline scaffold can create donor-π-acceptor systems, which are important for applications in nonlinear optics and as sensitizers in dye-sensitized solar cells. researchgate.net The ability to selectively functionalize the C4 and C6 positions of the quinazoline core using this compound as a starting point is a key consideration in the molecular design of new luminescent materials. researchgate.net

| Structural Modification | Attached Functional Group | Potential Application | Reference |

| Suzuki or Heck Coupling | Aryl, Styryl, Arylbutadienyl | Probes with tunable fluorescent properties | researchgate.net |

| Sonogashira/Suzuki Coupling | Polyaryl systems | Organic Light-Emitting Diodes (OLEDs) | researchgate.net |

| N-Arylation | Phenyl groups with varying electronic density | Fluorescent scaffolds, Cellular probes | researchgate.net |

| Cross-Coupling | Carbazole, Triphenylamine | Materials for white OLEDs and red phosphorescent OLEDs | researchgate.net |

This table outlines key strategies and considerations for designing luminescent materials derived from the this compound scaffold.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Efficient Synthetic Routes

The chemical synthesis of quinazoline (B50416) derivatives is evolving towards more environmentally benign and efficient processes. Traditional methods often involve harsh reaction conditions, stoichiometric reagents, and the use of transition metals, leading to significant waste. Current research emphasizes the principles of green chemistry to develop more sustainable alternatives.

Key developments include:

Transition-Metal-Free Synthesis : Researchers are exploring pathways that avoid heavy metal catalysts, which are often toxic and difficult to remove from the final product. For instance, an efficient method for synthesizing quinazoline scaffolds has been reported using N-phenyl-benzimidamides and polyoxymethylene under transition-metal-free conditions. frontiersin.org

Atom-Efficient Reactions : Multi-component reactions (MCRs) are gaining traction as they combine several starting materials in a single step to form the final product, minimizing waste. frontiersin.org An example is the one-pot process for forming quinazoline frameworks from aromatic aldehydes and 2-aminobenzophenone, catalyzed by 4-(N,N-dimethylamino) pyridine (B92270) (DMAP). frontiersin.org

Greener Oxidants : The use of hydrogen peroxide (H₂O₂) as an oxidant is being promoted due to its non-toxic nature and the production of water as the only byproduct. nih.gov This approach has been successfully used in a one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium (B1175870) acetate (B1210297) to yield 2,4-substituted quinazolines. nih.gov

Novel Catalytic Systems : Efficient and mild reagents, such as the ceric ammonium nitrate/tert-butylhydroperoxide (CAN/TBHP) system, have been shown to effectively catalyze the synthesis of quinazolines from benzylamines and 2-aminobenzophenones. frontiersin.org

| Approach | Key Features | Advantages | Reference Example |

|---|---|---|---|

| Traditional Methods | Often require harsh conditions, stoichiometric reagents, and metal catalysts. | Well-established procedures. | Palladium-catalyzed reactions. frontiersin.org |

| Transition-Metal-Free Synthesis | Avoids the use of heavy metal catalysts. | Reduced toxicity and environmental impact. | Reaction of N-phenyl-benzimidamides with polyoxymethylene. frontiersin.org |

| Multi-Component Reactions (MCRs) | Multiple reactants combined in a single step. | High atom economy, reduced waste, simplified procedures. | DMAP-catalyzed reaction of aromatic aldehydes and 2-aminobenzophenone. frontiersin.org |

| Green Oxidants | Utilizes environmentally benign oxidants like H₂O₂. | Non-toxic, water as the only byproduct. | H₂O₂-mediated synthesis from 2-aminoaryl ketones and aldehydes. nih.gov |

Exploration of Novel Biological Targets for Therapeutic Intervention

While quinazoline derivatives are well-known as inhibitors of the Epidermal Growth Factor Receptor (EGFR), ongoing research seeks to identify and validate novel biological targets to expand their therapeutic applications and address unmet medical needs. nih.govfrontiersin.org This diversification is crucial for treating a wider range of diseases and overcoming resistance to existing therapies.

Emerging biological targets for quinazoline-based compounds include:

Dihydrofolate Reductase (DHFR) : As a key enzyme in folate metabolism, DHFR is a validated target for cancer chemotherapy. Quinazoline derivatives are being explored as potent DHFR inhibitors. nih.govnih.gov

Poly(ADP-ribose) Polymerase (PARP) : PARP inhibitors have shown significant promise in cancers with specific DNA repair defects. Novel quinazoline derivatives have been designed that exhibit potent selectivity and cytotoxicity against PARP-1. nih.gov

Tubulin Polymerization : The disruption of microtubule dynamics is a successful strategy in cancer treatment. Certain quinazolinone derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. mdpi.com

PI3K/Akt/mTOR Pathway : Dysregulation of this pathway is common in many cancers, making it an attractive target. Researchers have designed 4,6-disubstituted quinazoline derivatives as effective PI3K inhibitors. biomedres.us

Cyclin-Dependent Kinases (CDKs) : CDK2/cyclin A is a key regulator of the cell cycle, and its inhibition is a potential therapeutic strategy. Pyrazolo[4,3-h]quinazoline derivatives have been identified as potent CDK2/cyclin A inhibitors. mdpi.com

| Biological Target | Therapeutic Area | Significance | Reference |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Cancer | Inhibits folate metabolism, crucial for cancer cell proliferation. | nih.govnih.gov |

| Poly(ADP-ribose) Polymerase (PARP) | Cancer | Key enzyme in DNA repair; inhibition is effective in specific cancer types. | nih.gov |

| Tubulin Polymerization | Cancer | Disrupts microtubule formation, leading to mitotic arrest and apoptosis. | mdpi.com |

| PI3K/Akt/mTOR Pathway | Cancer | A central signaling pathway often dysregulated in cancer, controlling cell growth and survival. | biomedres.us |

| CDK2/cyclin A | Cancer | Regulates cell cycle progression; inhibition can halt tumor growth. | mdpi.com |

Design and Synthesis of Quinazoline Hybrid Molecules with Enhanced Bioactivity

Molecular hybridization is a powerful strategy in drug design that involves combining two or more distinct pharmacophores into a single molecule. rsc.org This approach aims to create hybrid compounds with improved potency, better selectivity, or a dual mode of action that can address multiple biological targets simultaneously. nih.govresearchgate.net This is particularly relevant for complex diseases like cancer, where targeting multiple pathways can be more effective and may help overcome drug resistance. nih.govrsc.org

Several classes of quinazoline-based hybrids have shown promising results:

Quinazoline-Piperazine Hybrids : Linking a piperazine (B1678402) moiety to the quinazoline scaffold has been shown to improve cytotoxic activity against various cancer cell lines. nih.govresearchgate.net

Quinazoline-Chalcone Hybrids : The combination of the quinazoline and chalcone (B49325) pharmacophores has resulted in hybrid molecules with a range of biological activities, including anticancer and antimicrobial effects. eurekaselect.com

Quinazoline-Triazole Hybrids : By linking quinazoline and triazole moieties, often through a thioether linkage, researchers have developed potent anticancer agents. rsc.org

Quinazoline-Indole Hybrids : The indole (B1671886) nucleus is prevalent in many bioactive compounds, and its hybridization with 4-aminoquinazoline has been explored to enhance anticancer potential. rsc.org

| Hybrid Combination | Linkage/Strategy | Reported Bioactivity | Reference |

|---|---|---|---|

| Quinazoline-Piperazine | Direct linkage | Enhanced cytotoxic effects on cancer cells. | nih.govresearchgate.net |

| Quinazoline-Chalcone | Covalent bond | Anticancer, antimicrobial, anti-inflammatory. | eurekaselect.com |

| Quinazoline-Triazole | Click chemistry, thioether linkage | Potent in vitro anticancer activity. | rsc.org |

| Quinazoline-Indole | Direct linkage | Increased anticancer potential. | rsc.org |

| Quinazolinone-Benzofuran-Imidazolium | Covalent linkage | Potent cytotoxicity against MCF-7 breast cancer cells. | researchgate.net |

Application of Advanced Computational Modeling for Rational Drug Design and Optimization

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new therapeutic agents. nih.gov For quinazoline-based drug development, computational methods are used to understand structure-activity relationships (SAR), predict the binding modes of molecules with their biological targets, and design novel compounds with improved properties. nih.gov

Key computational techniques applied in this field include:

3D-Quantitative Structure-Activity Relationship (3D-QSAR) : This method correlates the biological activity of a series of compounds with their 3D structural properties. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that highlight the structural features crucial for activity, guiding the design of more potent molecules. mdpi.com

Molecular Docking : Docking simulations predict the preferred orientation of a ligand when bound to a target protein. nih.gov This provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, which is crucial for rational drug design. researchgate.net

Pharmacophore Modeling : This approach identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. It can be used to screen large virtual libraries for new compounds that fit the model.

In Silico ADMET Prediction : Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates early in the discovery process, helping to identify compounds with better drug-like characteristics. researchgate.net

| Computational Method | Application | Information Obtained | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predicting inhibitory activity and understanding SAR. | Identifies key structural regions influencing biological activity. | mdpi.com |

| Molecular Docking | Exploring ligand-receptor binding modes. | Predicts binding conformation and key molecular interactions. | nih.govresearchgate.net |